![molecular formula C18H19N3O2S B5559888 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including reactions of hydroxy derivatives with nucleophiles under acidic or basic conditions to yield a variety of substituted products. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones have been synthesized, demonstrating the versatility of this approach in generating complex structures (Goto et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals no unusual intramolecular or intermolecular distances or angles, indicating a planar dihydrothieno[2,3-b]pyridine moiety with molecules linked via intermolecular hydrogen bonds, illustrating the structural stability of these compounds (Rodríguez et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving these heterocycles often include ring-opening followed by ring closure, as seen in the synthesis of novel pyridine derivatives, demonstrating the compounds' reactivity and potential for functionalization (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds. For instance, X-ray crystallographic analysis has been used to characterize the structure and stability of specific derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecular structure (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors and thermodynamic parameters, have been explored using computational methods, providing insights into the stability and reactivity of these compounds. The high correlation between theoretical and experimental data underscores the precision of modern computational techniques in predicting the properties of complex molecules (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of heterocyclic compounds similar to the one mentioned. For instance, studies on dihydrothieno[2,3-b]pyridine moieties have shown no unusual intramolecular or intermolecular distances or angles, highlighting the planarity of the dihydrothienopyridine portion and its potential for forming chains via intermolecular hydrogen bonds (Rodríguez et al., 1998).
Electropolymerization and Electrochromic Device Application
A novel study focused on the synthesis of a new monomer for electropolymerization, showcasing its application in electrochromic devices. This research demonstrates the potential for using related heterocyclic compounds in the development of multichromic polymers for technological applications, such as display devices (Carbas et al., 2014).
Chemical and Biological Aspects
The chemical and biological aspects of tetrahydrothieno pyridine derivatives have been extensively reviewed, underscoring their significance in synthesizing drug or drug intermediates. The review covers synthetic schemes and biological activities, emphasizing the core's role in enhancing pharmacological activities (Sangshetti et al., 2014).
Conducting Polymers from Low Oxidation Potential Monomers
Research into conducting polymers derived from low oxidation potential monomers based on pyrrole, including synthesis and properties exploration, points to the utility of these materials in various applications, including electronics and materials science (Sotzing et al., 1996).
Anticancer Activity
Studies have explored the synthesis, characterization, and anticancer activity of derivatives containing tetrahydrothieno-pyridine, highlighting the structural importance and potential therapeutic applications of these compounds (Rao et al., 2018).
Mechanism of Action
Future Directions
The compound represents a new class of Hsp90 inhibitor and has the therapeutic potential to overcome drug resistance in cancer chemotherapy . Future research could focus on further exploring its potential in cancer treatment, including its efficacy against different types of cancer and its potential side effects.
properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17-8-15(12-21(17)10-13-2-1-5-19-9-13)18(23)20-6-3-16-14(11-20)4-7-24-16/h1-2,4-5,7,9,15H,3,6,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXXCBGIABFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3CC(=O)N(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone |
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